ethyl 4-[(4Z)-4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate
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Overview
Description
ETHYL 4-[(4Z)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is a complex organic compound that features a variety of functional groups, including a bromine atom, an ethoxy group, a hydroxyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4Z)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Bromination and ethoxylation:
Final coupling: The final step involves coupling the pyrazole derivative with a benzoate ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4Z)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4Z)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
ETHYL 4-[(4Z)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[(4Z)-4-[(3-BROMO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.
ETHYL 4-[(4Z)-4-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-OXO-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE: Similar structure but with a chlorine atom instead of a bromine atom.
Properties
Molecular Formula |
C22H18BrF3N2O5 |
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Molecular Weight |
527.3 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C22H18BrF3N2O5/c1-3-32-17-11-12(10-16(23)18(17)29)9-15-19(22(24,25)26)27-28(20(15)30)14-7-5-13(6-8-14)21(31)33-4-2/h5-11,29H,3-4H2,1-2H3/b15-9- |
InChI Key |
FGNNRNPHUUBQSR-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)Br)O |
Origin of Product |
United States |
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